4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine
Description
Properties
IUPAC Name |
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-2-9(13-3-5-15-6-4-13)12-14-7-10-11-8(1)14/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOBJCAIZDYSJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN3C=NN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazole ring, followed by further cyclization with a suitable pyridazine precursor . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the morpholine ring .
Scientific Research Applications
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . This compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold allows for versatile functionalization at the 3- and 6-positions. Below is a comparative analysis of substituents and their structural implications:
Key Insights :
- Morpholine substituents (target compound) are less bulky than piperidine/phenoxy groups (AZD5153) but more polar than indole or phenyl groups.
- Electron-withdrawing groups (e.g., methoxy in AZD5153) enhance binding to bromodomains via π-π interactions, while electron-donating groups (e.g., morpholine) may improve solubility.
Comparison with Target Compound :
- Morpholine’s polarity may favor solubility-driven targets (e.g., extracellular enzymes) over lipophilic targets like bromodomains.
- AZD5153’s high potency (~nM range) suggests substituent optimization for target affinity, whereas morpholine derivatives might require functionalization (e.g., sulfonyl or acyl groups) for similar efficacy.
Physicochemical Properties and Solubility
Trends :
- Morpholine ’s oxygen atom reduces logP compared to aryl or alkyl substituents, aligning with improved solubility profiles.
- Charged groups (e.g., piperazine dihydrochloride) outperform morpholine in solubility but may limit blood-brain barrier penetration.
Biological Activity
4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Molecular Structure
- Molecular Formula : C₁₃H₁₄N₄O
- Molecular Weight : 246.28 g/mol
- CAS Number : 1060205-20-0
Anticancer Activity
Recent studies have highlighted the anticancer properties of 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine. For instance, research has shown that derivatives of triazolopyridazine exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
One notable study evaluated the compound's effect on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These findings suggest that the compound may act as a potent inhibitor of tumor growth by interfering with cellular proliferation pathways .
The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. The compound's triazolo[4,3-b]pyridazine structure allows it to interact with ATP-binding sites on kinases, thereby blocking their activity and leading to apoptosis in cancer cells .
Additional Biological Activities
Beyond its anticancer properties, 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholine has been investigated for other biological activities:
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.
- Antimicrobial Activity : Preliminary studies indicate potential effectiveness against certain bacterial strains.
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Early investigations suggest moderate oral bioavailability and favorable pharmacokinetic profiles that warrant further exploration in clinical settings .
Future Directions in Research
Ongoing research aims to optimize the chemical structure for enhanced potency and selectivity against targeted kinases. The development of novel derivatives could lead to more effective therapeutic agents for cancer treatment.
Q & A
Q. What are the standard synthetic routes for 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine?
The synthesis typically involves multi-step organic reactions, starting with the formation of the triazolo-pyridazine core. Key steps include cyclization of hydrazine derivatives with pyridazine precursors, followed by functionalization at the 6-position with morpholine. For example, sodium hydride in dimethylformamide (DMF) is often used to facilitate nucleophilic substitution reactions, as seen in analogous triazolo-pyridazine ether syntheses . Purification methods like column chromatography or recrystallization ensure high purity .
Q. What spectroscopic and chromatographic techniques are used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, resolving aromatic proton environments and morpholine substituents. Infrared (IR) spectroscopy identifies functional groups like C-N and C-O bonds. High-Performance Liquid Chromatography (HPLC) monitors purity (>95%), while elemental analysis verifies stoichiometry .
Q. How is the morpholine moiety strategically incorporated to enhance bioactivity?
Morpholine improves solubility and bioavailability by introducing a polar, oxygen-containing heterocycle. This modification facilitates interactions with hydrophilic pockets in biological targets, as demonstrated in kinase inhibitors where morpholine derivatives enhance binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during triazolo-pyridazine core formation?
Optimization involves solvent selection (e.g., DMF for nucleophilic substitutions), temperature control (reflux for cyclization), and catalyst use (e.g., acetic acid for acid-catalyzed condensations). For instance, sodium hydride in DMF promotes efficient ether bond formation at the 6-position of the triazolo-pyridazine ring . Kinetic studies using Thin-Layer Chromatography (TLC) help identify side reactions and adjust reaction times .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antifungal vs. kinase inhibition)?
Discrepancies arise from differing substituents and target enzymes. For example, molecular docking against 14-α-demethylase lanosterol (PDB:3LD6) predicts antifungal activity , while kinase assays (e.g., TAK1 inhibition) explain antiproliferative effects . Cross-validation using isoform-specific assays and structural-activity relationship (SAR) studies clarifies target specificity .
Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?
Electron-withdrawing groups (e.g., chloro, fluorophenyl) activate the triazolo-pyridazine core for Suzuki-Miyaura couplings, while bulky substituents (e.g., cyclohexyl) require palladium catalysts with bulky ligands (e.g., XPhos) to prevent steric hindrance. Computational modeling (DFT) predicts regioselectivity in such reactions .
Q. What crystallographic data support the structural stability of triazolo-pyridazine derivatives?
Single-crystal X-ray diffraction reveals planar triazolo-pyridazine cores with bond lengths consistent with aromaticity (C-C: ~1.39 Å, C-N: ~1.32 Å). Morpholine substituents adopt chair conformations, minimizing steric strain. These data align with density functional theory (DFT) calculations .
Methodological Considerations
Q. How to mitigate decomposition during storage of 4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)morpholine?
Store under inert atmosphere (argon) at -20°C in amber vials to prevent oxidation and photodegradation. Lyophilization enhances stability for long-term storage .
Q. What computational tools predict binding modes with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with enzymes like 14-α-demethylase or kinases. Pharmacophore modeling identifies critical hydrogen bonds and hydrophobic interactions .
Key Challenges and Future Directions
- Stereoselective Synthesis : Developing asymmetric catalysis for chiral morpholine derivatives .
- In Vivo Toxicity Profiling : Addressing metabolic instability via prodrug strategies .
- Multi-Target Drug Design : Exploiting triazolo-pyridazine’s polypharmacology for complex diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
